molecular formula C17H19N3O3 B13974498 Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate

Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B13974498
M. Wt: 313.35 g/mol
InChI Key: WELXTPMCBBMWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a pyridine ring, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate typically involves a multi-step process. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is efficient and yields the desired pyrrolopyridine derivatives with high yields (76-94%) after simple crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and catalyst-free conditions, are often employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is unique due to its combination of a tert-butyl ester group, a pyridine ring, and a pyrrolopyridine core. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl 4-oxo-2-pyridin-4-yl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-17(2,3)23-16(22)20-9-6-13-12(15(20)21)10-14(19-13)11-4-7-18-8-5-11/h4-5,7-8,10,19H,6,9H2,1-3H3

InChI Key

WELXTPMCBBMWPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=CC=NC=C3

Origin of Product

United States

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